molecular formula C14H21BO2 B3132308 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane CAS No. 365564-12-1

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane

Cat. No.: B3132308
CAS No.: 365564-12-1
M. Wt: 232.13 g/mol
InChI Key: UWLGHSSTOZFXKK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a methylbenzyl group. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Mechanism of Action

Target of Action

3-Methylbenzylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane, is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are primarily used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) and organic halides .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway has downstream effects in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

As a boronic ester, it is known to be stable and resistant to air and moisture, making it suitable for use in various chemical reactions .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds, which are fundamental in the construction of organic compounds . This can lead to the synthesis of various complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed in an aqueous solution and requires a palladium catalyst . The reaction is also sensitive to the pH of the solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane typically involves the reaction of 3-methylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into borohydrides.

    Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Borohydrides.

    Substitution: Various biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane is unique due to its specific structural features, which include a methylbenzyl group attached to the dioxaborolane ring. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLGHSSTOZFXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163984
Record name 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365564-12-1
Record name 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365564-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[(3-methylphenyl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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